molecular formula C41H52O4 B607380 Ovral CAS No. 39366-37-5

Ovral

Cat. No. B607380
CAS RN: 39366-37-5
M. Wt: 608.863
InChI Key: ORKBYCQJWQBPFG-OAEMGMNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethinylestradiol mixture with Levonorgestrel is formulated with increasing dosages of levonorgestrel and ethinyl estradiol.

Scientific Research Applications

Ovral in Contraceptive Studies

Ovral, a well-known brand of oral contraceptives, was studied for its acceptability in publicly-assisted family planning programs through a double-blind study conducted in Costa Rica and Trinidad. The study involved 1,200 women and compared Ovral with another brand, Norinyl. Despite common side effects associated with both brands, Ovral was specifically noted for its association with skin problems, notably chloasma, in Costa Rica. This study highlighted the importance of understanding brand-specific side effects and continuation rates in the context of family planning programs (Sanhueza et al., 1979).

Ovral in Lipid and Lipoprotein Research

Research on the effects of Ovral on lipids and lipoproteins was conducted using cynomolgus monkeys fed an atherogenic diet. The study compared the effects of two contraceptive steroid preparations, one of which included Ovral. It was observed that Ovral was associated with higher total serum cholesterol and triglyceride concentrations but lower high-density lipoprotein (HDL) cholesterol concentrations compared to the control group. This research provided insights into the cardiovascular risk factors associated with contraceptive steroids and highlighted the specific impact of Ovral on lipid metabolism (Parks et al., 1989).

Ovral in Ovarian Renin-Angiotensin System Studies

A review focused on the ovarian renin-angiotensin system (OVRAS) and its potential roles in ovarian function and dysfunction. It highlighted the presence of an intrinsic OVRAS in mammalian species, including humans. The review discussed the implication of angiotensin II, a component of OVRAS, in various ovarian functions and dysfunctions, suggesting that pharmacologic regulation of OVRAS might offer new methods for managing fertility and reproduction. Although not directly mentioning Ovral, this study provides a broader context for understanding the potential systemic effects of hormonal contraceptives on ovarian physiology (Németh et al., 1994).

Ovral in Comparative Trials of Oral Contraceptives

A study assessed the rate of side effects among women using combined oral contraceptives (OCs), including Ovral. It highlighted that while cycle control appeared best for women using Ovral, there were adverse effects due to switching from one OC to another. This research is significant in understanding the user-specific reactions and adaptation period required when transitioning between different brands of OCs, such as Ovral (Edelman et al., 1983).

properties

CAS RN

39366-37-5

Product Name

Ovral

Molecular Formula

C41H52O4

Molecular Weight

608.863

IUPAC Name

18,19-Dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17-alpha)-, mixt. with (17-alpha)-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol

InChI

InChI=1S/C21H28O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21+;16-,17-,18+,19+,20-/m01/s1

InChI Key

ORKBYCQJWQBPFG-OAEMGMNWSA-N

SMILES

C#C[C@@]1(O)CC[C@@]2([H])[C@]3([H])CCC4=CC(CC[C@]4([H])[C@@]3([H])CC[C@]12CC)=O.C#C[C@@]5(O)CC[C@@]6([H])[C@]7([H])CCC8=C(C=CC(O)=C8)[C@@]7([H])CC[C@]56C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ethinylestradiol mixture with Levonorgestrel

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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